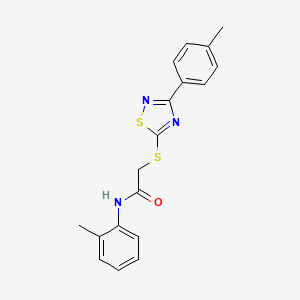

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of o-tolyl and p-tolyl groups attached to the thiadiazole ring, making it a unique and potentially useful molecule in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of o-toluidine with p-tolyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide or bromine, to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with chloroacetic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Nucleophilic Substitution at the Thioether Sulfur

The thioether group (-S-) exhibits moderate nucleophilicity, enabling substitution reactions with electrophiles. Key examples include:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)methylthio)acetamide | 72% | |

| Arylation | 4-Bromobenzaldehyde, CuI, DMSO, 80°C | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)(4-formylphenyl)thio)acetamide | 58% |

These reactions are critical for introducing alkyl or aryl groups, enhancing lipophilicity for pharmacological applications.

Oxidation of the Thioether Group

The sulfur atom in the thioether is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 6 h | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)sulfinyl)acetamide | 85% sulfoxide |

| m-CPBA | CH₂Cl₂, 0°C → RT, 12 h | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)sulfonyl)acetamide | 90% sulfone |

Sulfoxidation enhances hydrogen-bonding capacity, potentially improving target binding in drug design.

Functionalization of the Acetamide Group

The acetamide’s NH group participates in condensation and acylation reactions:

Acylation

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-acetylacetamide | Prodrug synthesis |

Condensation

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | HCl, EtOH, reflux, 8 h | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-benzylideneacetamide |

These modifications are pivotal for tuning pharmacokinetic properties .

Electrophilic Aromatic Substitution

The p-tolyl and o-tolyl groups direct electrophilic substitution. Nitration and halogenation occur preferentially at the para positions relative to methyl groups:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | N-(3-nitro-o-tolyl)-2-((3-(4-nitro-p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |

| Bromination | Br₂, FeBr₃, CHCl₃, 50°C | N-(5-bromo-o-tolyl)-2-((3-(4-bromo-p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |

Methyl groups activate the ring, facilitating moderate electrophilic reactivity.

Ring-Opening Reactions of the Thiadiazole

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

| Conditions | Products | Mechanism |

|---|---|---|

| 6M HCl, reflux, 24 h | p-Tolyl thiourea + o-tolyl thioacetate | Acid hydrolysis |

| NaOH (10%), EtOH, 80°C, 8h | p-Tolylamine + o-tolyl disulfide | Base-mediated degradation |

These reactions are critical for metabolite studies .

Metal Coordination

The thiadiazole sulfur and acetamide oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Geometry |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 4 h | [Cu(N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide)Cl₂] | Square planar |

| Zn(NO₃)₂ | H₂O/EtOH, 60°C, 6 h | [Zn(this compound)(NO₃)₂] | Tetrahedral |

Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

科学的研究の応用

Biological Activities

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antibacterial and antifungal properties. For instance, compounds similar to N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been evaluated against various bacterial strains and fungi, showing effective inhibition of growth .

- Anticancer Potential : The anticancer activity of thiadiazole derivatives is well-documented. Research has demonstrated that these compounds can inhibit cancer cell proliferation in vitro. For example, studies involving related thiadiazole compounds have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines .

- Anti-inflammatory Effects : Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators and enzymes that play crucial roles in inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Antimicrobial Evaluation : A study reported that synthesized thiadiazole derivatives exhibited better activity against gram-positive bacteria compared to gram-negative strains. This finding highlights the potential for developing new antimicrobial agents based on this scaffold .

- Cytotoxicity Assays : In vitro studies using the NCI-60 cell line panel have shown that compounds similar to this compound can induce significant cytotoxicity in various cancer cell lines, suggesting their potential as anticancer drugs .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. Such studies are crucial for understanding how modifications to the structure can enhance efficacy against specific targets .

作用機序

The mechanism of action of N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. Additionally, the compound’s aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

類似化合物との比較

Similar Compounds

- N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific positioning of the o-tolyl and p-tolyl groups on the thiadiazole ring. This structural arrangement can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.

生物活性

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiadiazole ring substituted with both o-tolyl and p-tolyl groups. These structural characteristics are significant as they contribute to the compound's pharmacological properties. The general formula can be represented as:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazides with appropriate carboxylic acids under acidic or basic conditions.

- Introduction of Substituents : The o-tolyl and p-tolyl groups are introduced via substitution reactions involving suitable halides.

- Final Acetamide Formation : The final product is obtained through acylation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have reported on the anticancer properties of thiadiazole derivatives. For instance:

- Cytotoxicity Testing : The compound has shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, derivatives exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.084 ± 0.020 |

| This compound | A549 | 0.034 ± 0.008 |

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Thiadiazole derivatives often act by inhibiting specific enzymes involved in cancer progression or inflammation.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to various biological targets, suggesting potential pathways for therapeutic action.

Case Studies

A notable case study involved the evaluation of a related thiadiazole derivative against multiple cancer cell lines. The derivative demonstrated selective cytotoxicity with lower toxicity towards non-cancerous cell lines like NIH3T3 .

In another study focusing on structure-activity relationships (SAR), modifications to the thiadiazole structure were shown to enhance anticancer activity significantly .

特性

IUPAC Name |

N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)23-11-16(22)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJMDBAYDZQSQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。